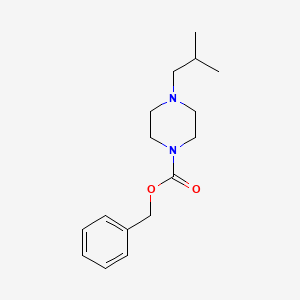

Benzyl 4-isobutyl-1-piperazinecarboxylate

Description

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule identifies two primary bond disconnections that suggest logical forward-synthetic pathways.

Disconnection of the Carbamate (B1207046) C-N Bond: The most intuitive disconnection is across the carbamate functional group. This cleavage simplifies the molecule into two key synthons: 1-isobutylpiperazine (B1271213) and a source for the benzyloxycarbonyl group, such as benzyl chloroformate. This approach focuses on first establishing the N-isobutyl substituent on the piperazine core, followed by the introduction of the benzyl carbamate.

Disconnection of the N-isobutyl Bond: An alternative disconnection targets the bond between the piperazine nitrogen and the isobutyl group. This pathway leads to benzyl 1-piperazinecarboxylate and an isobutyl electrophile, like isobutyl bromide. This strategy prioritizes the protection of one piperazine nitrogen with the benzyloxycarbonyl (Cbz) group before proceeding with the N-alkylation step. This latter approach often provides better control over mono-substitution, avoiding the formation of undesired 1,4-disubstituted piperazine byproducts. orgsyn.org

Direct Synthetic Routes to this compound

Direct synthesis relies on sequential reactions to build the molecule. The choice of sequence—alkylation followed by carbamate formation or vice versa—and the management of protecting groups are critical for a successful outcome.

The formation of the carbamate linkage is a crucial step. This is typically achieved by reacting 1-isobutylpiperazine, a secondary amine, with benzyl chloroformate. The reaction is an acyl substitution at the nitrogen atom. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is required. Common bases include tertiary amines like triethylamine (B128534) or inorganic bases such as sodium carbonate. The choice of solvent and temperature can influence reaction rate and yield.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Base | Triethylamine (Et3N) | Sodium Carbonate (Na2CO3) | Potassium Carbonate (K2CO3) |

| Solvent | Dichloromethane (B109758) (DCM) | Toluene (B28343) | Acetonitrile (B52724) (MeCN) |

| Temperature | 0 °C to Room Temp | Room Temperature | 0 °C |

| Typical Yield | High | Moderate to High | High |

This is an interactive data table. You can sort and filter the data.

The substitution on the piperazine ring can be approached in two primary ways, each with its own set of optimization parameters.

Alkylation Followed by Protection: This route begins with the N-alkylation of piperazine with an isobutyl halide. A significant challenge in this step is controlling the degree of substitution, as both mono- and di-alkylation can occur. To favor the desired mono-isobutylpiperazine, a large excess of piperazine is often used relative to the alkylating agent. The unreacted piperazine can then be separated from the mono- and di-substituted products.

Protection Followed by Alkylation: This is often the preferred and more controlled method. orgsyn.org Piperazine is first reacted with one equivalent of benzyl chloroformate to yield benzyl 1-piperazinecarboxylate. nbinno.com The Cbz group deactivates the nitrogen to which it is attached, preventing further reaction at that site. The remaining secondary amine is then selectively alkylated using an isobutyl halide in the presence of a base to afford the final product. This stepwise approach provides excellent control and generally results in higher yields of the desired compound. orgsyn.org

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. highfine.com Its stability under various conditions and its susceptibility to removal under specific, mild conditions make it highly valuable. highfine.com

The Cbz group is stable in both moderately acidic and basic environments, allowing for a wide range of subsequent chemical transformations to be performed on other parts of the molecule. highfine.comjocpr.com The primary method for its removal is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. organic-chemistry.org This deprotection strategy is exceptionally clean and efficient.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) | Strong Acid (e.g., TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |

This is an interactive data table. You can sort and filter the data.

Alternative and Convergent Synthetic Approaches

Multi-component reactions (MCRs) are powerful tools in which three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all starting materials. rug.nl While a specific, established MCR for the direct synthesis of this compound may not be widely documented, the principles of MCRs can be applied to construct the piperazine core. For instance, reactions like the Ugi or Passerini reaction are known to generate complex, drug-like molecules and can be adapted for the synthesis of various heterocyclic scaffolds. rug.nlnih.gov A hypothetical MCR approach could involve the condensation of a diamine, a dicarbonyl compound, and other reactants to rapidly assemble a substituted piperazine ring, which could then be further functionalized. This strategy represents a convergent approach, building complexity quickly from simple starting materials. rsc.orgrsc.org

An in-depth analysis of the chemical compound this compound is presented below, focusing on its synthesis, adherence to green chemistry principles, and the challenges and innovations in its production.

Structure

3D Structure

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

benzyl 4-(2-methylpropyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O2/c1-14(2)12-17-8-10-18(11-9-17)16(19)20-13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 |

InChI Key |

IEJFGKBOAMFJRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of Benzyl 4 Isobutyl 1 Piperazinecarboxylate

Mechanistic Investigations of Carbamate (B1207046) Cleavage Reactions

The benzyl (B1604629) carbamate (Cbz) group at the N1 position is a robust protecting group that can be removed under specific conditions. The cleavage of this group is crucial for the further functionalization of the N1 nitrogen and has been studied extensively. The primary mechanisms for its removal include catalytic hydrogenolysis, acid-catalyzed cleavage, and nucleophilic attack.

Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection. scientificupdate.comcommonorganicchemistry.com The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. scientificupdate.comacsgcipr.org The source can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like cyclohexadiene or ammonium (B1175870) formate (B1220265). acsgcipr.orgtotal-synthesis.com

The mechanism proceeds via the following steps:

Adsorption: Both the benzyl carbamate and the hydrogen source adsorb onto the surface of the palladium catalyst. acsgcipr.org

Oxidative Addition: The palladium metal inserts into the benzylic carbon-oxygen bond of the carbamate. The benzylic position is particularly susceptible to this cleavage. chemicalforums.com

Hydrogenolysis: The adsorbed hydrogen species cleave the activated C-O bond, leading to the formation of toluene (B28343) and an unstable carbamic acid intermediate. acsgcipr.orgtotal-synthesis.com

Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free piperazine (B1678402) nitrogen. total-synthesis.com

The efficiency of hydrogenolysis can be enhanced by the addition of acidic catalysts, such as niobic acid-on-carbon, which can facilitate the reaction and prevent catalyst poisoning by the product amine. nih.gov

Acid-Catalyzed Cleavage: While stable to moderate acids, the Cbz group can be cleaved under harsh acidic conditions, such as with strong acids like HBr in acetic acid. total-synthesis.com The mechanism involves:

Protonation: The carbonyl oxygen of the carbamate is protonated by the strong acid, activating it towards nucleophilic attack.

Nucleophilic Attack: A nucleophile (e.g., bromide ion) attacks the benzylic carbon in an SN2-type displacement, or the bond cleaves via an SN1 mechanism, forming a stable benzyl cation.

Formation of Carbamic Acid: This cleavage yields benzyl bromide (or another benzyl species) and the carbamic acid, which, as in hydrogenolysis, rapidly decarboxylates to give the deprotected amine. total-synthesis.com

Nucleophilic Cleavage: Certain nucleophiles can deprotect the Cbz group by attacking the benzylic carbon. For instance, thiols can be used for this transformation, which is advantageous for substrates containing functional groups sensitive to reduction (e.g., aryl halides). scientificupdate.com The proposed mechanism is a direct SN2 attack by the thiol on the benzylic carbon, which displaces the carbamate as a leaving group. scientificupdate.com Subsequent workup liberates the free amine.

| Method | Reagents | Mechanism | Advantages | Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Heterogeneous catalysis, C-O bond cleavage on metal surface | Mild, clean, high yield | Incompatible with reducible groups (alkenes, alkynes, aryl halides) scientificupdate.com |

| Acid-Catalyzed Cleavage | HBr, HCl, TFA | SN1 or SN2 displacement at benzylic carbon | Useful when hydrogenation is not feasible | Harsh conditions, not suitable for acid-sensitive substrates total-synthesis.com |

| Nucleophilic Cleavage | Thiols (e.g., 2-mercaptoethanol) | SN2 displacement at benzylic carbon | Tolerates reducible functional groups | Requires specific nucleophiles, may require elevated temperatures scientificupdate.comorganic-chemistry.org |

Reactivity of the Piperazine Nitrogen Atoms in Benzyl 4-isobutyl-1-piperazinecarboxylate

The two nitrogen atoms in the piperazine ring exhibit fundamentally different reactivity.

N1 (Carbamate Nitrogen): The lone pair of electrons on the N1 nitrogen is delocalized into the adjacent carbonyl group of the carbamate. This resonance effect significantly reduces its nucleophilicity and basicity. Consequently, this nitrogen does not typically participate in reactions such as alkylation, acylation, or protonation under normal conditions. Its primary reaction is the cleavage of the carbamate group itself, as described in the previous section.

N4 (Tertiary Amine Nitrogen): The N4 nitrogen is a tertiary amine, substituted with an isobutyl group. Its lone pair is localized, making this nitrogen both basic and nucleophilic. nih.gov It readily reacts with acids to form ammonium salts. As a nucleophile, it can attack a variety of electrophiles. A common reaction is quaternization, where it reacts with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. rsc.org The rate and success of such reactions can be influenced by the steric hindrance imposed by the isobutyl group, which is more bulky than a methyl or ethyl group, potentially slowing the rate of reaction with sterically demanding electrophiles. masterorganicchemistry.com This nitrogen is the primary site of reactivity when the molecule is used as a building block in synthesis. mdpi.comnih.gov

Transformations Involving the Isobutyl Moiety

While reactions at the nitrogen atoms or the carbamate group are more common, transformations involving the N-isobutyl substituent are also possible, typically through advanced synthetic methods that activate C-H bonds. The isobutyl group possesses primary, secondary, and tertiary C-H bonds, which could potentially be functionalized.

Modern organometallic and photocatalytic methods have enabled the direct functionalization of C(sp³)–H bonds in N-alkyl amines. nih.govacs.org For instance, transition-metal-catalyzed reactions can proceed via directed metalation or radical pathways to introduce new functional groups. beilstein-journals.org Photoredox catalysis, using light and a photocatalyst, can generate α-amino radicals by oxidation of the tertiary amine, which can then be trapped by various radical acceptors. beilstein-journals.org

Furthermore, catalytic methods for the functionalization of the more remote β-amino C-H bonds of N-alkylamines have been developed. nih.gov These reactions often involve the in-situ formation of an enamine intermediate, which can then react with electrophiles. nih.gov While specific examples involving this compound are not prevalent, the chemical principles suggest that under appropriate catalytic conditions, the isobutyl group could undergo reactions such as oxidation, alkylation, or arylation at its C-H bonds. researchgate.net

Role of this compound as a Nucleophile or Electrophile

The molecule exhibits distinct nucleophilic and electrophilic characteristics depending on the reaction conditions and the reacting partner.

As a Nucleophile: The predominant nucleophilic center is the N4 tertiary amine. nih.govtandfonline.com The lone pair on this nitrogen can attack a wide range of electrophiles, including:

Protons: Acting as a Brønsted-Lowry base.

Alkyl Halides: Leading to quaternary ammonium salts. rsc.org

Acyl Halides/Anhydrides: To form a transient acylammonium species.

Carbonyl Compounds: In reactions like reductive amination (if N1 were deprotected) or as a tertiary amine catalyst.

Electron-Deficient Aromatics: In nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

As an Electrophile: The molecule possesses two main electrophilic sites, although they are generally less reactive than the N4 nucleophile.

Carbamate Carbonyl Carbon: This carbon is electron-deficient due to the two adjacent oxygen atoms and the nitrogen atom. It can be attacked by strong nucleophiles, often leading to the cleavage of the carbamate group. However, it is not typically used as an electrophilic building block without prior activation.

Benzylic Carbon: As seen in some deprotection mechanisms, the benzylic carbon of the Cbz group can be an electrophilic site. scientificupdate.com It is susceptible to attack by strong nucleophiles in an SN2 reaction, resulting in the displacement of the carbamate.

Catalytic Transformations Involving this compound

This compound can participate in catalytic transformations either as a substrate that is modified or as a catalyst itself.

This compound can serve as a substrate in various metal-catalyzed reactions.

Hydrogenolysis: As detailed in section 3.1, the palladium-catalyzed hydrogenolysis of the Cbz group is a key metal-catalyzed transformation of this molecule. acsgcipr.orgnih.gov

C-H Functionalization: The piperazine ring itself contains C-H bonds that can be functionalized using transition metal catalysts. beilstein-journals.org For example, palladium, rhodium, or tantalum catalysts have been used for the direct α-C–H functionalization of N-protected piperazines. beilstein-journals.org These reactions allow for the introduction of alkyl or aryl groups onto the piperazine core, adding structural complexity.

Ligand in Catalysis: Piperazine derivatives can also act as ligands for transition metals in catalysis. eurekaselect.comrsc.org The N4 tertiary amine could coordinate to a metal center, potentially influencing the outcome of a catalytic cycle, such as in palladium-catalyzed cross-coupling reactions. eurekaselect.com

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The tertiary amine at the N4 position makes this compound a potential organocatalyst.

As a Base Catalyst: The N4 nitrogen can function as a Brønsted or Lewis base catalyst. As a Brønsted base, it can deprotonate acidic substrates to generate nucleophiles for reactions like Michael additions or aldol (B89426) condensations. As a Lewis base, it can activate electrophiles. Piperazine-based structures have been employed as effective organocatalysts. researchgate.net

As a Substrate: The molecule can also be a substrate in organocatalytic reactions. For example, recent advances have shown the α-sulfenylation of piperazine derivatives using cinchona alkaloids as organocatalysts. nih.gov Furthermore, organocatalytic methods for the asymmetric α-C-H functionalization of alkyl amines have been developed, which could potentially be applied to the C-H bonds on the piperazine ring or the isobutyl group. researchgate.netchemrxiv.orgmdpi.com

Photochemical and Electrochemical Reactivity Studies of this compound

While specific experimental studies on the photochemical and electrochemical reactivity of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of its constituent functional groups: the N-benzylpiperazine moiety and the benzyl carbamate group.

Photochemical Reactivity

The photochemical behavior of this compound is expected to be dominated by the benzyl carbamate functionality. Carbamate linkers are known to be photolabile and can undergo cleavage upon exposure to ultraviolet (UV) radiation. oup.com This process is of significant interest in the development of photoremovable protecting groups for amines and other functional groups in organic synthesis and chemical biology.

The generally accepted mechanism for the photolysis of benzyl carbamates involves the excitation of the benzene (B151609) ring, which leads to the cleavage of the benzylic C-O bond of the carbamate. This photocleavage can proceed through different pathways, including singlet and triplet excited states, and may involve the formation of radical or ionic intermediates. rsc.orgrsc.org

In the case of this compound, irradiation with UV light would likely lead to the cleavage of the carbamate bond, releasing the 4-isobutylpiperazine moiety and a benzyl-derived species. The benzyl group could subsequently react to form products such as toluene or benzyl alcohol, depending on the reaction conditions and the solvent. rsc.org

The efficiency of this photochemical release, often quantified by the photochemical quantum yield, can be low for standard carbamate linkages. oup.com However, the specific substitution pattern on both the benzyl and piperazine rings can influence the photophysical properties and the efficiency of the cleavage process. For instance, the presence of electron-donating or electron-withdrawing groups can alter the absorption spectrum and the lifetime of the excited state.

A generalized reaction scheme for the photolysis of this compound is presented below:

Scheme 1: Proposed Photochemical Degradation Pathway

Further research, including quantum yield measurements and product analysis studies under various irradiation conditions (e.g., different wavelengths and solvents), would be necessary to fully elucidate the photochemical reactivity of this specific compound.

Electrochemical Reactivity

The electrochemical reactivity of this compound is predicted to be centered on the piperazine ring, which contains two nitrogen atoms with lone pairs of electrons that are susceptible to oxidation.

Studies on the electrochemical behavior of the parent piperazine molecule have shown that it can be oxidized at a platinum electrode. At moderate potentials, the oxidation primarily leads to the formation of ketopiperazines, indicating that the piperazine ring itself is preserved. However, at higher potentials, ring-opening and overoxidation can occur, leading to the formation of amides and isocyanates. nih.gov

For N-substituted piperazines, such as N-benzylpiperazine, a single irreversible oxidation process is typically observed at around +0.7 to +0.8 V (versus a silver pseudo-reference electrode). This oxidation is believed to involve a two-electron, two-proton transfer process. The presence of the benzyl group on one of the piperazine nitrogens will influence the electron density and steric accessibility of the nitrogen lone pairs, thereby affecting the oxidation potential.

The proposed electrochemical oxidation of this compound would likely initiate at the unsubstituted nitrogen of the piperazine ring. The initial step would be a one-electron oxidation to form a radical cation. Subsequent proton and electron transfers would lead to the formation of an iminium ion, which could then be further oxidized or react with nucleophiles present in the medium.

Table 1: Predicted Electrochemical Parameters

| Parameter | Predicted Value/Behavior |

| Oxidation Potential | Expected in the range of +0.7 to +1.0 V vs. Ag/AgCl |

| Electron Transfer | Likely a multi-electron process |

| Reversibility | Expected to be an irreversible process |

| Primary Oxidation Site | Unsubstituted nitrogen of the piperazine ring |

It is important to note that the presence of the isobutyl group and the benzyl carbamate moiety will have an electronic and steric influence on the electrochemical behavior, potentially shifting the oxidation potential compared to unsubstituted N-benzylpiperazine. Detailed voltammetric studies would be required to determine the precise oxidation potential, the number of electrons transferred, and the nature of the oxidation products for this compound.

Derivatization and Structural Modification of Benzyl 4 Isobutyl 1 Piperazinecarboxylate

Synthesis of Novel Piperazine (B1678402) Derivatives from Benzyl (B1604629) 4-isobutyl-1-piperazinecarboxylate

The primary route to synthesizing novel derivatives from Benzyl 4-isobutyl-1-piperazinecarboxylate involves the deprotection of the N-Cbz group, followed by the introduction of new substituents at the newly liberated secondary amine. The Cbz group is typically removed via catalytic hydrogenolysis, a mild and efficient method that proceeds by bubbling hydrogen gas through a solution of the substrate in the presence of a palladium catalyst (e.g., Pd/C). total-synthesis.comnih.gov This process yields 1-isobutylpiperazine (B1271213), toluene (B28343), and carbon dioxide as byproducts. total-synthesis.com

Once the secondary amine is unmasked, a variety of N-alkylation and N-arylation reactions can be employed. Reductive amination is a particularly effective method for introducing a wide range of alkyl groups. rsc.orgnih.govnih.gov This one-pot reaction involves the treatment of the deprotected piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form a new carbon-nitrogen bond. nih.gov Alternatively, direct N-alkylation can be achieved by reacting the secondary amine with alkyl halides or sulfonates, often in the presence of a base to neutralize the resulting acid. nih.gov

The synthesis of N-aryl piperazine derivatives can be accomplished through Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between the deprotected piperazine and an aryl halide or triflate. nih.gov This powerful transformation allows for the introduction of a diverse array of substituted and unsubstituted aryl and heteroaryl moieties.

The following table illustrates a selection of potential novel piperazine derivatives synthesized from this compound, along with the key reagents for their synthesis.

| Derivative Name | Starting Material | Key Reagents | Reaction Type |

| 1-Isobutyl-4-(2-phenylethyl)piperazine | 1-Isobutylpiperazine | Phenylacetaldehyde, NaBH(OAc)₃ | Reductive Amination |

| 1-(4-Fluorophenyl)-4-isobutylpiperazine | 1-Isobutylpiperazine | 1-Bromo-4-fluorobenzene, Pd catalyst, ligand, base | Buchwald-Hartwig Amination |

| 1-Cyclohexyl-4-isobutylpiperazine | 1-Isobutylpiperazine | Cyclohexanone, NaBH(OAc)₃ | Reductive Amination |

| 1-Isobutyl-4-(pyridin-2-yl)piperazine | 1-Isobutylpiperazine | 2-Bromopyridine, Pd catalyst, ligand, base | Buchwald-Hartwig Amination |

Exploration of Functional Group Interconversions on this compound

Functional group interconversions on this compound can be directed at either the N-Cbz group or the N-isobutyl group. The carbamate (B1207046) functionality of the Cbz group can be transformed into other important functional groups, such as ureas and other carbamates. For instance, treatment of the parent compound with an amine in the presence of activating agents can lead to the formation of unsymmetrical ureas. researchgate.net A one-pot method involves the in situ generation of an isocyanate from the Cbz-protected amine, which then readily reacts with a primary or secondary amine to yield the corresponding urea (B33335) derivative. researchgate.net

Modifications of the N-isobutyl group are less common but can be achieved through specific synthetic strategies. For example, selective oxidation of the isobutyl group could potentially introduce hydroxyl or carbonyl functionalities, although this would require careful control to avoid oxidation of the piperazine ring or the benzyl group of the Cbz moiety. The nature of the alkyl group on the piperazine nitrogen has been shown to influence the pharmacokinetic properties of molecules in medicinal chemistry contexts. nih.gov

The table below provides examples of functional group interconversions that could be applied to this compound.

| Starting Material | Product | Key Reagents | Transformation |

| This compound | Benzyl 4-isobutyl-4-(morpholine-4-carbonyl)piperazine-1-carboxylate | Morpholine, Isocyanate-generating reagents | Urea formation |

| This compound | Benzyl 4-isobutyl-4-(phenoxycarbonyl)piperazine-1-carboxylate | Phenol, Isocyanate-generating reagents | Carbamate formation |

Construction of Advanced Molecular Architectures Utilizing this compound

This compound serves as a valuable building block for the construction of more complex and advanced molecular architectures. The piperazine core is a common scaffold in medicinal chemistry, often used to link different pharmacophoric elements. nih.govnih.gov After deprotection of the N-Cbz group, the resulting 1-isobutylpiperazine can be incorporated into larger molecules through various coupling reactions.

For example, the free secondary amine can participate in amide bond formation with carboxylic acids, a fundamental transformation in the synthesis of peptides and other biologically active molecules. This reaction is typically mediated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Furthermore, 1-isobutylpiperazine can be used in multicomponent reactions, which allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. The Mannich reaction, for instance, involves the aminoalkylation of a carbon acid with formaldehyde (B43269) and a secondary amine, such as 1-isobutylpiperazine, to generate β-amino carbonyl compounds. jgtps.com These products can then be further elaborated into a variety of heterocyclic systems.

The following table outlines strategies for incorporating this compound into larger molecular frameworks.

| Synthetic Strategy | Description | Resulting Structure |

| Amide Coupling | Reaction of deprotected piperazine with a carboxylic acid using a coupling agent. | A larger molecule containing an N-acyl-4-isobutylpiperazine moiety. |

| Mannich Reaction | Reaction of deprotected piperazine with an aldehyde and a compound containing an active hydrogen. | A β-amino ketone or ester containing the 1-isobutylpiperazine unit. |

| Nucleophilic Substitution | Reaction of deprotected piperazine with a substrate bearing a good leaving group to form a new C-N bond. | A complex molecule where the 1-isobutylpiperazine is appended to a larger scaffold. |

Synthesis of Chiral Analogs of this compound

The synthesis of chiral analogs of this compound can be approached through several synthetic routes, often involving the use of chiral starting materials or asymmetric catalytic methods. One common strategy is to construct the piperazine ring from chiral precursors. For example, a chiral diamine can be reacted with a suitable dielectrophile to form the chiral piperazine core, which can then be N-isobutylated and N-protected with a Cbz group. thieme-connect.com

Another powerful approach is the asymmetric hydrogenation of prochiral pyrazine (B50134) precursors. acs.orgdicp.ac.cn In this method, a suitably substituted pyrazine can be hydrogenated using a chiral catalyst, such as an iridium or palladium complex with a chiral ligand, to produce a chiral piperazine with high enantioselectivity. acs.orgdicp.ac.cn The resulting chiral piperazine can then be further functionalized to yield the desired chiral analog of this compound.

Furthermore, chiral resolutions can be employed to separate a racemic mixture of a piperazine derivative into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by liberation of the enantiomerically pure piperazine.

The table below summarizes key approaches to the synthesis of chiral piperazine derivatives.

| Method | Description | Key Features |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as amino acids, to construct the chiral piperazine ring. rsc.org | The stereochemistry is predetermined by the starting material. |

| Asymmetric Catalysis | Enantioselective hydrogenation of a prochiral pyrazine or a related unsaturated precursor using a chiral metal catalyst. acs.org | Can provide high enantiomeric excess and is often highly efficient. |

| Chiral Resolution | Separation of a racemic mixture of a piperazine derivative via the formation and separation of diastereomeric salts. | A classical method that is widely applicable but can be less efficient than asymmetric synthesis. |

Theoretical and Computational Studies on Benzyl 4 Isobutyl 1 Piperazinecarboxylate

Conformational Analysis of Benzyl (B1604629) 4-isobutyl-1-piperazinecarboxylate

The three-dimensional structure of a molecule is intrinsically linked to its activity. Conformational analysis of Benzyl 4-isobutyl-1-piperazinecarboxylate is crucial for understanding its spatial arrangement and the flexibility of its constituent parts. The piperazine (B1678402) ring, a core feature of this molecule, typically adopts a chair conformation to minimize steric strain. However, the presence of bulky substituents—the benzyl carboxylate group at the N1 position and the isobutyl group at the N4 position—can influence the energetic landscape of different conformers.

| Conformer | Piperazine Ring Conformation | N1-Substituent Position | N4-Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | Chair | Equatorial | Equatorial | 0.00 |

| 2 | Chair | Axial | Equatorial | +4.5 |

| 3 | Chair | Equatorial | Axial | +5.2 |

| 4 | Twist-Boat | - | - | +7.8 |

Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory offers deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions. youtube.com For this compound, MO calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical stability and reactivity. nih.govnih.gov

Theoretical calculations would likely show that the HOMO is localized on the electron-rich regions of the molecule, such as the piperazine nitrogen atoms and the phenyl ring of the benzyl group. Conversely, the LUMO would be expected to be distributed over the carbonyl group of the carboxylate and the aromatic ring. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 | Electron-donating potential |

| LUMO Energy | -0.5 | Electron-accepting potential |

| HOMO-LUMO Gap | 5.7 | Indicates high kinetic stability |

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide a more detailed picture of its reactivity through the calculation of various chemical reactivity descriptors. These include electronegativity, chemical hardness, and the Fukui function, which helps in identifying the most reactive sites within the molecule for nucleophilic and electrophilic attacks. researchgate.net

A Molecular Electrostatic Potential (MEP) map can also be generated using DFT. nih.govejosat.com.tr This map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of negative and positive potential. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylate group and the nitrogen atoms of the piperazine ring, indicating their susceptibility to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor. rsc.orgnih.gov An MD simulation of this compound in an aqueous solution could reveal the stability of its preferred conformations and the nature of its interactions with water molecules.

Furthermore, if a biological target for this compound is known or hypothesized, MD simulations can be used to model its binding to the active site of the protein. researchgate.net These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information is invaluable for understanding the mechanism of action and for the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govopenpharmaceuticalsciencesjournal.com While a QSAR model for this compound itself would require a dataset of structurally related compounds with measured biological activities, we can discuss the application of this methodology to the broader class of piperazine-containing molecules.

In a typical QSAR study on piperazine derivatives, a range of molecular descriptors would be calculated for each compound. wu.ac.thresearchgate.net These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties. nih.gov For instance, a QSAR model might reveal that increasing the hydrophobicity of the substituent at the N4 position of the piperazine ring leads to enhanced activity.

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution, Polarity |

| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and water solubility |

| Topological | Wiener index, Kier & Hall indices | Molecular connectivity and branching |

Analytical Methodologies for Research on Benzyl 4 Isobutyl 1 Piperazinecarboxylate

Chromatographic Separations in Synthetic Research (e.g., HPLC, GC for purity in synthesis)

Chromatographic techniques are indispensable for the separation and purification of Benzyl (B1604629) 4-isobutyl-1-piperazinecarboxylate from reaction mixtures and for the determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like Benzyl 4-isobutyl-1-piperazinecarboxylate. Reversed-phase HPLC is a common approach for the separation of piperazine (B1678402) derivatives. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For piperazine-containing compounds, which are basic in nature, a mixed-mode chromatography approach, such as reversed-phase cation-exchange, can also be effective. sielc.com

A typical HPLC method for the purity analysis of this compound would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the target compound from any impurities. Detection is commonly performed using a UV detector, as the benzyl group in the molecule provides a chromophore that absorbs UV light. For compounds lacking a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to form a UV-active derivative. jocpr.com

Interactive Data Table: Representative HPLC Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

GC is a powerful technique for the separation and analysis of volatile compounds. For the analysis of this compound, which has a relatively high boiling point, a high-temperature capillary column would be necessary. The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one coated with 5% phenyl-polysiloxane, is often suitable for the analysis of N-substituted piperazines. mdma.ch

GC is frequently coupled with a mass spectrometer (GC-MS), which allows for both separation and identification of the components of a mixture based on their mass-to-charge ratio. This is particularly useful for confirming the identity of the synthesized compound and for identifying any volatile impurities. Derivatization is sometimes employed in GC analysis of piperazines to improve their volatility and chromatographic behavior. mdma.ch

Interactive Data Table: Representative GC-MS Parameters

| Parameter | Value |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Transfer Line Temp | 290 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 amu |

Spectroscopic Characterization in Mechanistic Studies (e.g., NMR, IR, Mass Spectrometry for reaction monitoring)

Spectroscopic techniques are vital for elucidating the structure of this compound and for monitoring the progress of its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is one of the most powerful tools for structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would be expected for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl and isobutyl groups, the methine proton of the isobutyl group, the methyl protons of the isobutyl group, and the protons on the piperazine ring. Temperature-dependent NMR studies can reveal information about conformational changes, such as the ring inversion of the piperazine moiety and restricted rotation around the carbamate (B1207046) bond. rsc.orgrsc.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift of the signal is indicative of its chemical environment.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

| Aromatic (Benzyl) | 7.2-7.4 |

| CH₂ (Benzyl) | ~5.1 |

| CH₂ (Piperazine) | 3.4-3.6 |

| CH₂ (Piperazine) | 2.3-2.5 |

| CH₂ (Isobutyl) | ~2.2 |

| CH (Isobutyl) | ~1.8 |

| CH₃ (Isobutyl) | ~0.9 |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds. For this compound, key characteristic absorption bands would include the C=O stretching of the carbamate group, C-N stretching of the piperazine ring and carbamate, C-H stretching of the aromatic and aliphatic groups, and aromatic C=C stretching. oup.comoup.com The carbonyl (C=O) absorption of carbamates is typically observed in the region of 1700-1730 cm⁻¹. mdpi.com

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

| C=O (Carbamate) | 1700-1730 |

| C=C (Aromatic) | 1450-1600 |

| C-N Stretch | 1200-1350 |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would confirm the molecular weight. The fragmentation pattern can provide valuable structural information. A common fragmentation pathway for N-benzylpiperazine derivatives involves the cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion at m/z 91. europa.eu Other characteristic fragments would arise from the cleavage of the piperazine ring and the isobutyl group.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment | m/z (mass-to-charge ratio) |

| [M]+ | 290 |

| [C₇H₇]+ (Tropylium ion) | 91 |

| [M - C₇H₇]+ | 199 |

| [M - C₄H₉]+ | 233 |

X-ray Crystallography in Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For piperazine derivatives, crystallography confirms the chair conformation of the piperazine ring. iucr.orgiucr.org The crystal packing is often influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces. iucr.orgiucr.org

Interactive Data Table: Representative Crystallographic Data for a Piperazine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.9 Å, c = 18.2 Å, β = 95° |

| Volume | 1080 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.15 g/cm³ |

Applications of Benzyl 4 Isobutyl 1 Piperazinecarboxylate in Chemical Research

Utilization as a Building Block in Complex Molecule Synthesis

The piperazine (B1678402) ring, functionalized with both a benzyl (B1604629) carboxylate and an isobutyl group, positions Benzyl 4-isobutyl-1-piperazinecarboxylate as a potential intermediate in organic synthesis. The benzyl carboxylate group serves as a common amine-protecting group (Cbz or Z), which can be selectively removed under specific conditions, typically hydrogenolysis. The isobutyl group on the second nitrogen provides steric bulk and modulates the electronic properties of the piperazine core.

In principle, this compound could be utilized in multi-step syntheses. The protected amine allows for selective reactions at other sites of a larger molecule. Following subsequent synthetic steps, the removal of the Cbz group would unmask a secondary amine, which could then participate in further reactions such as amide bond formation, alkylation, or cyclization to construct more complex molecular architectures. However, specific examples of its use in the total synthesis of a named complex molecule are not documented in the reviewed literature.

Application in Method Development for Organic Reactions

There is no available research that specifically details the use of this compound as a key substrate or reagent in the development of new organic reaction methodologies. Generally, new synthetic methods are developed using a range of substrates to demonstrate the scope and limitations of the reaction. While piperazine derivatives might be included in such studies, no methods have been identified where this compound played a central role in the methodology's development.

Role as a Precursor for Advanced Heterocyclic Systems

The structure of this compound contains a piperazine core, which is a common starting point for the synthesis of more complex heterocyclic systems. For instance, the piperazine ring can be a component of fused bicyclic or polycyclic systems. Deprotection of the Cbz group, followed by intramolecular reactions with other functional groups on a connected side chain, could theoretically lead to the formation of novel, advanced heterocyclic scaffolds. Despite this potential, there are no specific examples in the scientific literature of this compound being used as a direct precursor for the synthesis of a named advanced heterocyclic system.

Contribution to the Design of Research Probes

Research probes are molecules designed to study biological processes, often containing reporter groups or reactive functionalities for target engagement. The piperazine scaffold is a common feature in many biologically active compounds and could, therefore, serve as the core of a research probe. Modification of this compound, for example by introducing a fluorescent tag, a biotin (B1667282) moiety, or a photoaffinity label, could transform it into a research probe. However, the design, synthesis, and application of a specific research probe derived from this compound have not been reported.

Potential in Scaffold Hopping and Lead Optimization Studies (excluding clinical data)

Scaffold hopping is a common strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced with a different scaffold to identify novel compounds with similar or improved biological activity and better physicochemical properties. The piperazine ring is a well-established "privileged scaffold" in drug discovery due to its ability to interact with various biological targets.

In a lead optimization study, derivatives of a lead compound are synthesized to improve its properties. This compound could, in theory, be synthesized as part of a library of analogs of a lead compound containing a piperazine moiety. The variation of the substituent at the 4-position (isobutyl) and the protecting group at the 1-position (benzyl carboxylate) would allow for the exploration of the structure-activity relationship. However, no specific lead optimization studies or scaffold hopping examples that explicitly mention or provide data for this compound are available in the current body of scientific literature.

Future Perspectives and Emerging Research Directions for Benzyl 4 Isobutyl 1 Piperazinecarboxylate

Integration with Flow Chemistry Techniques

The application of flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. While searches of scientific databases did not yield studies specifically detailing the synthesis or modification of Benzyl (B1604629) 4-isobutyl-1-piperazinecarboxylate using flow chemistry, this remains a significant area for future exploration. Future research could focus on developing a continuous flow process for its synthesis, potentially improving efficiency and reducing waste compared to conventional methods.

Exploration of Bio-orthogonal Applications

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. These techniques are powerful tools for labeling and tracking biomolecules in real-time. There is currently no published research detailing the use of Benzyl 4-isobutyl-1-piperazinecarboxylate in bio-orthogonal applications. Future investigations could involve modifying the structure of this compound to include bio-orthogonal handles (e.g., azides, alkynes), thereby creating chemical probes for potential use in chemical biology to study biological targets and pathways.

Development of Next-Generation Synthetic Strategies

While the synthesis of piperazine (B1678402) derivatives is well-established, research into novel and more efficient synthetic routes is a constant endeavor in organic chemistry. For this compound, specific next-generation synthetic strategies have not been detailed in the available literature. Future research could aim to develop more sustainable or atom-economical synthetic pathways. This might include the use of novel catalysts, greener solvents, or a convergent synthesis approach that could streamline its production and reduce environmental impact.

Novel Catalytic Systems for Transformations of this compound

Catalysis is fundamental to modern chemical synthesis, enabling the efficient and selective transformation of molecules. Research on novel catalytic systems specifically for the chemical transformation of this compound is not currently available in published literature. An important future research direction would be the exploration of catalysts that can selectively modify its structure. For instance, developing catalytic methods for the selective cleavage of the benzyl protecting group or for the functionalization of the isobutyl moiety could open up new avenues for creating diverse derivatives with potentially new applications.

As no specific research data was found for this compound in the outlined areas, data tables detailing research findings could not be generated. The information presented is based on the absence of specific literature and suggests potential future research areas rather than reporting on existing work.

Q & A

Q. What are the standard synthetic routes for Benzyl 4-isobutyl-1-piperazinecarboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via iridium-catalyzed amination of allylic acetates with benzyl piperazine-1-carboxylate. Key reaction parameters include solvent selection (e.g., DMF or DME), temperature (50°C), and catalyst loading. Purification via flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) yields the product as a colorless to pale yellow oil. Yield optimization requires careful control of stoichiometry and reaction time, with reported yields ranging from 57% to 98% depending on substrate and conditions .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Structural confirmation relies on ¹H NMR and ¹³C NMR to verify chemical shifts and carbon environments. High-resolution mass spectrometry (HRMS-ESI) validates molecular weight, while FTIR identifies functional groups (e.g., carbonyl stretches). Thin-layer chromatography (TLC) monitors reaction progress, and polarimetry ([α]D) assesses optical activity for enantiomerically enriched samples .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what methods quantify enantiomeric excess (ee)?

Enantioselectivity is achieved using chiral iridium catalysts, with ee values up to 98% reported. Supercritical Fluid Chromatography (SFC) and HPLC with chiral columns are critical for determining ee. For example, SFC analysis of derivatives like Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate confirmed 98% ee using specific mobile phases and column types .

Q. What factors contribute to yield variability in the synthesis of this compound, and how can these be addressed experimentally?

Yield discrepancies (e.g., 57% vs. 98%) arise from differences in substrate reactivity, solvent polarity, and catalyst efficiency. Systematic optimization via Design of Experiments (DoE) can identify critical variables. For instance, using crotyl acetate in DME improved yields to 98% compared to allylic acetates in DMF (64%) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Stability data indicate that the compound degrades upon exposure to light, moisture, or oxidizing agents. Storage in air-tight containers under inert gas (N₂/Ar) at −20°C in darkness preserves integrity. Degradation products can be monitored via periodic NMR or LC-MS analysis .

Methodological and Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry research?

The compound serves as a precursor for bioactive molecules, particularly in synthesizing piperazine-based inhibitors or receptor ligands. Its tert-butyl and benzyl ester groups facilitate selective deprotection for further functionalization. Derivatives have been explored for enzyme interactions and pharmacokinetic profiling .

Q. How can researchers address contradictory data in published synthetic protocols?

Discrepancies in reaction outcomes (e.g., yield, ee) require reproducibility studies with controlled variables. Cross-validation using alternative catalysts (e.g., palladium vs. iridium) or solvents, coupled with detailed kinetic studies, can resolve inconsistencies. Peer datasets from multiple sources should be compared .

Data Analysis and Reporting

Q. What advanced computational tools support the analysis of this compound’s reactivity and properties?

Density Functional Theory (DFT) simulations predict reaction pathways and transition states, while molecular docking studies model interactions with biological targets. PubChem-derived physicochemical data (e.g., LogP, TPSA) guide solubility and bioavailability predictions .

Q. How should researchers document and report analytical data to ensure reproducibility?

Reports must include:

- Full NMR assignments (chemical shifts, coupling constants).

- Chromatographic conditions (column type, mobile phase, retention times).

- Crystallographic data (if available) for solid-state characterization.

- Raw spectral data (e.g., HRMS m/z values) in supplementary materials .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in the laboratory?

Personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats , is mandatory. Work should occur in a fume hood to avoid inhalation. Spills require immediate containment with inert absorbents (e.g., vermiculite) and disposal via hazardous waste channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.